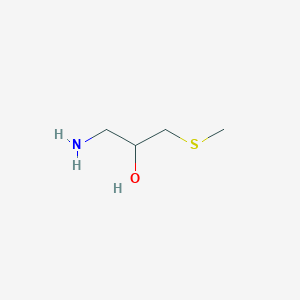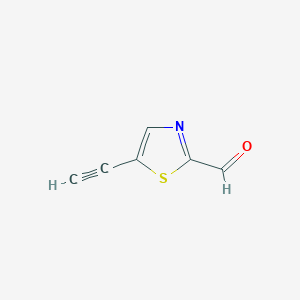![molecular formula C11H15NO4 B13592855 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propynoic Acid Moiety: The final step involves coupling the Boc-protected azetidine with a propynoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The propynoic acid moiety can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Coupling Reactions: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products
Substitution Reactions: Products include substituted azetidines.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are typically more complex organic molecules formed by the addition of various functional groups.
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can act as a substrate or inhibitor for various enzymes, while the propynoic acid moiety can participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid: Similar in structure but contains an oxazole ring instead of a propynoic acid moiety.
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Lacks the propynoic acid moiety and has different reactivity and applications.
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is unique due to the combination of the Boc-protected azetidine ring and the propynoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
AUVHTTIUQOASML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


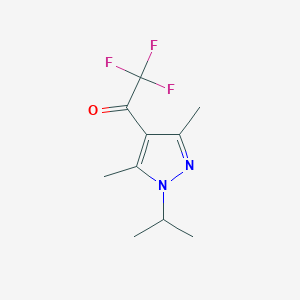
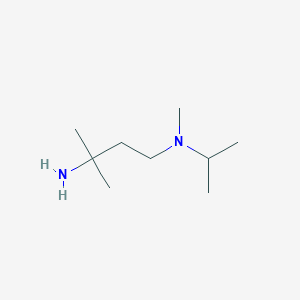
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
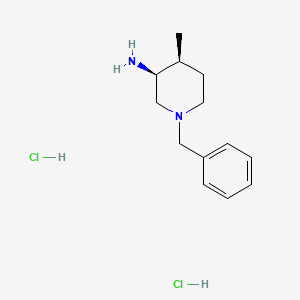
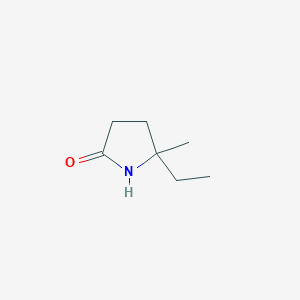
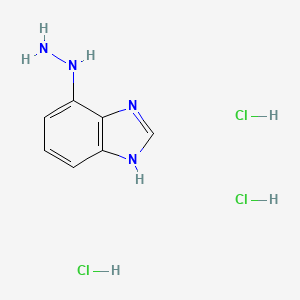
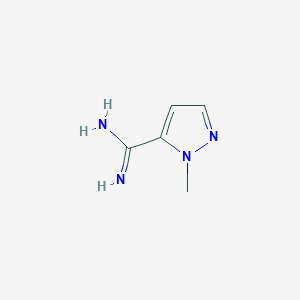
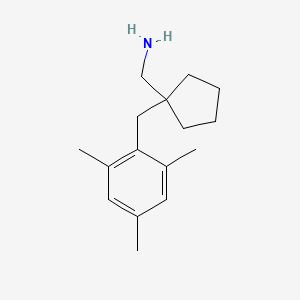
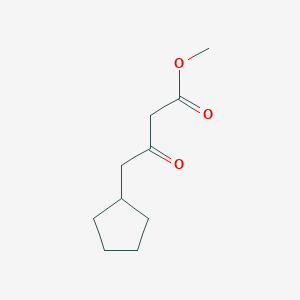
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
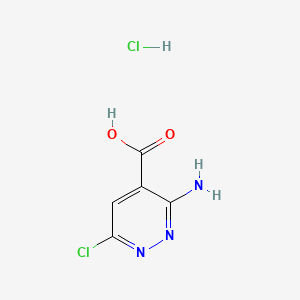
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
